molecular formula C17H22O B12556314 3-(3,5-Di-tert-butylphenyl)prop-2-ynal CAS No. 192812-12-7

3-(3,5-Di-tert-butylphenyl)prop-2-ynal

Cat. No.: B12556314
CAS No.: 192812-12-7
M. Wt: 242.36 g/mol
InChI Key: LYFGTVPEJMUNCP-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butylphenyl)prop-2-ynal is an α,β-unsaturated aldehyde characterized by a phenyl ring substituted with two tert-butyl groups at the 3- and 5-positions and a prop-2-ynal moiety. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties. The tert-butyl groups impart significant steric hindrance, which can influence reactivity and stability, while the prop-2-ynal group offers a reactive site for nucleophilic additions or cycloadditions . A notable correction in its nomenclature was published in 2018, where the suffix "propioaldehyde" was revised to "prop-2-ynal" to align with IUPAC guidelines, emphasizing the importance of precise chemical naming in research .

Properties

CAS No.

192812-12-7

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

3-(3,5-ditert-butylphenyl)prop-2-ynal

InChI

InChI=1S/C17H22O/c1-16(2,3)14-10-13(8-7-9-18)11-15(12-14)17(4,5)6/h9-12H,1-6H3

InChI Key

LYFGTVPEJMUNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C#CC=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)prop-2-ynal are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butylphenyl)prop-2-ynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the propynal group to an alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups provide steric hindrance, influencing the regioselectivity of the reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)prop-2-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The compound’s propynal group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl ring’s tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below contrasts 3-(3,5-Di-tert-butylphenyl)prop-2-ynal with its closest structural analogs, focusing on substituent effects:

Compound Name Substituent on Phenyl Ring Functional Group Key Properties
3-(3,5-Di-tert-butylphenyl)prop-2-ynal 3,5-di-tert-butyl Prop-2-ynal High steric hindrance; electron-donating tert-butyl groups enhance stability
3-[4-(Methylsulfonyl)phenyl]prop-2-ynal 4-methylsulfonyl Prop-2-ynal Electron-withdrawing sulfonyl group increases electrophilicity of aldehyde

Key Findings :

  • Steric Effects : The tert-butyl groups in 3-(3,5-Di-tert-butylphenyl)prop-2-ynal create a sterically crowded environment, reducing accessibility to the aldehyde group. This contrasts with the less hindered 3-[4-(methylsulfonyl)phenyl]prop-2-ynal, where the sulfonyl group occupies a para position without introducing significant bulk .
  • In contrast, the electron-withdrawing methylsulfonyl group in 3-[4-(methylsulfonyl)phenyl]prop-2-ynal increases the electrophilicity of the aldehyde, enhancing its reactivity toward nucleophiles .

Comparison with Baccatin III Ester Analogs

These esters feature acyl chain variations on the Baccatin III core, altering solubility and biological activity .

Compound Class Core Structure Substituent Type Functional Impact
3-(3,5-Di-tert-butylphenyl)prop-2-ynal Phenylpropynal Bulky alkyl groups Steric shielding, stability
Baccatin III esters Taxane diterpenoid Aliphatic acyl chains Solubility modulation, pharmacokinetic tuning

Key Findings :

  • Application Divergence : Baccatin III analogs prioritize ester modifications to optimize drug delivery (e.g., paclitaxel derivatives), whereas 3-(3,5-Di-tert-butylphenyl)prop-2-ynal’s modifications target steric and electronic tuning for synthetic intermediates or catalyst design .

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